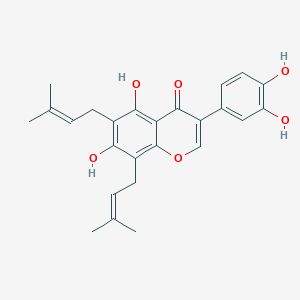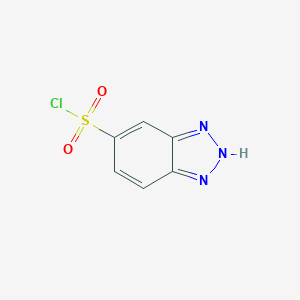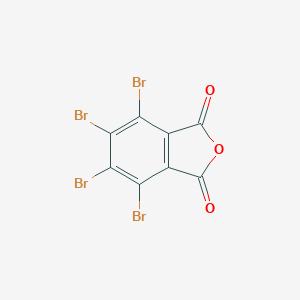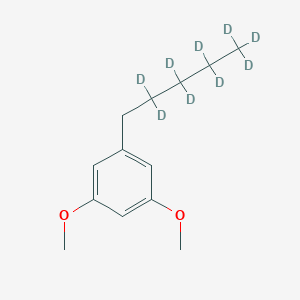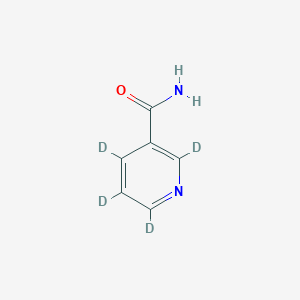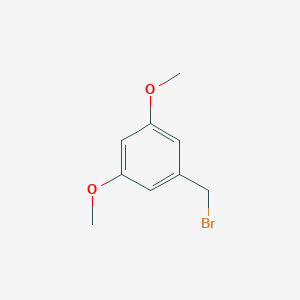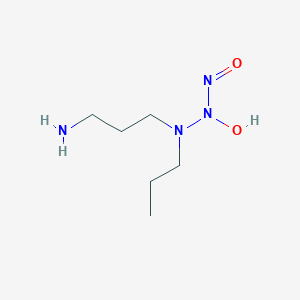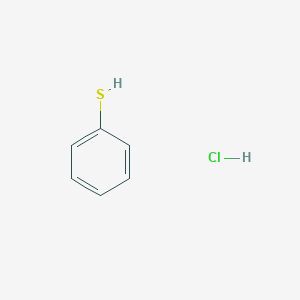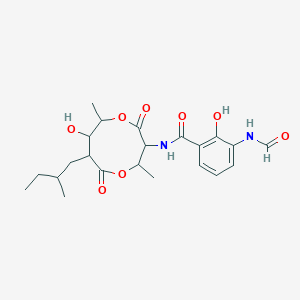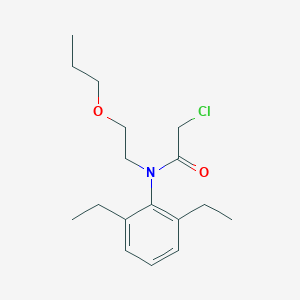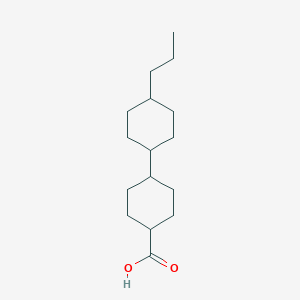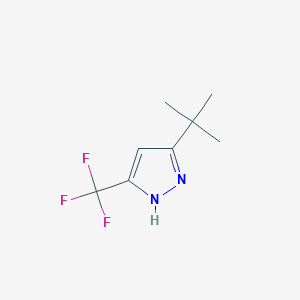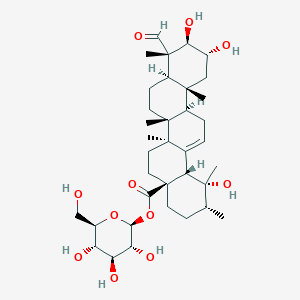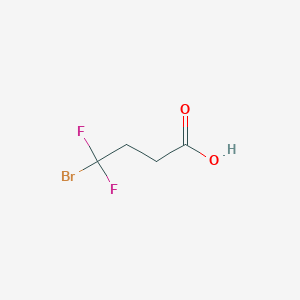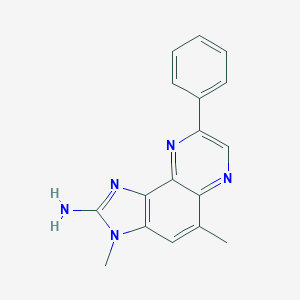
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemische Und Physiologische Effekte
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- in lab experiments is its significant anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the optimization of the synthesis method and the improvement of the compound's solubility in water can also be potential future directions for research. Finally, the use of this compound in combination with other drugs or therapies can also be explored for its potential synergistic effects.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been achieved using various methods. One of the most commonly used methods is the condensation of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carboxylic acid in the presence of a dehydrating agent. Both of these methods have been optimized to achieve high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been studied for its potential use as an antimicrobial agent against various bacterial strains.
Eigenschaften
CAS-Nummer |
146177-64-2 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- |
Molekularformel |
C17H15N5 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
3,5-dimethyl-8-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)19-9-12(20-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
InChI-Schlüssel |
LUTRQEPPRMKWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
Kanonische SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
Andere CAS-Nummern |
146177-64-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



